molecular formula C15H13FN2O B14472251 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one CAS No. 65201-24-3

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one

Cat. No.: B14472251
CAS No.: 65201-24-3
M. Wt: 256.27 g/mol
InChI Key: LHWAOENBSGARJW-PKNBQFBNSA-N
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Description

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is a chemical compound that features a fluorophenyl group, a methyl group, and a pyridinylamino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of monoacylglycerol lipase, affecting the levels of endocannabinoids and influencing pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65201-24-3

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-2-methyl-3-(pyridin-3-ylamino)prop-2-en-1-one

InChI

InChI=1S/C15H13FN2O/c1-11(9-18-14-3-2-8-17-10-14)15(19)12-4-6-13(16)7-5-12/h2-10,18H,1H3/b11-9+

InChI Key

LHWAOENBSGARJW-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\NC1=CN=CC=C1)/C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=CNC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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